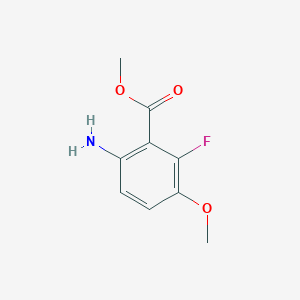

Methyl 6-amino-2-fluoro-3-methoxybenzoate

Beschreibung

Methyl 6-amino-2-fluoro-3-methoxybenzoate is a substituted benzoate ester characterized by a fluorine atom at the 2-position, a methoxy group at the 3-position, and an amino group at the 6-position of the aromatic ring. This compound is of significant interest in medicinal and organic chemistry due to its versatile structure, which allows it to serve as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals . The strategic placement of electron-withdrawing (fluoro) and electron-donating (methoxy, amino) groups on the aromatic ring enables unique reactivity patterns, making it valuable for drug discovery and molecular design.

Eigenschaften

Molekularformel |

C9H10FNO3 |

|---|---|

Molekulargewicht |

199.18 g/mol |

IUPAC-Name |

methyl 6-amino-2-fluoro-3-methoxybenzoate |

InChI |

InChI=1S/C9H10FNO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,11H2,1-2H3 |

InChI-Schlüssel |

CAGDCRQKKDKFDS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C(C=C1)N)C(=O)OC)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Methyl-6-Amino-2-Fluor-3-Methoxybenzoat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden.

Kupplungsreaktionen: Sie kann Kupplungsreaktionen eingehen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Alkylhalogenide und Basen werden üblicherweise verwendet.

Katalytische Hydrierung: Palladium auf Aktivkohle ist ein typischer Katalysator für Reduktionsreaktionen.

Oxidationsmittel: Mittel wie Kaliumpermanganat können für Oxidationsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die nukleophile Substitution mit einem Alkylhalogenid ein alkyliertes Derivat der Verbindung ergeben.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-amino-2-fluoro-3-methoxybenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.

Catalytic Hydrogenation: Palladium on activated carbon is a typical catalyst for reduction reactions.

Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield an alkylated derivative of the compound.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-6-Amino-2-Fluor-3-Methoxybenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Fluor- und Methoxygruppen die Lipophilie und elektronischen Eigenschaften der Verbindung beeinflussen können. Diese Wechselwirkungen können verschiedene biochemische Pfade und zelluläre Prozesse beeinflussen.

Wirkmechanismus

The mechanism of action of methyl 6-amino-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Methyl 6-amino-2-bromo-3-methoxybenzoate

- Structure : Differs only in the halogen substituent at the 2-position (bromine instead of fluorine).

- Properties : Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to fluorine. However, fluorine’s electronegativity and smaller size improve metabolic stability in drug candidates.

- Applications : Like the fluoro derivative, it is used as a synthetic intermediate, but brominated analogs are more common in materials science due to bromine’s utility in cross-coupling reactions .

Metsulfuron Methyl Ester

- Structure : Contains a sulfonylurea bridge and a triazine ring at the 2-position instead of fluorine.

- Properties : The sulfonylurea group confers herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. This contrasts with the fluoro derivative’s role in pharmaceuticals.

- Applications : Primarily used as a herbicide, highlighting how substituent variations drastically alter biological activity .

Functional Analogues

Methyl 3-arylamino-2-benzoylaminobut-2-enoate

- Structure: Shares the methyl ester and amino group but lacks fluorine and methoxy substituents.

- Synthesis : Prepared via condensation reactions with PPA (polyphosphoric acid), a method distinct from the fluorinated derivative’s synthesis, which likely involves halogenation at the 2-position .

- Applications: Used to synthesize heterocyclic compounds (e.g., oxazoloquinolines), demonstrating the broader utility of amino-substituted benzoates in heterocycle formation .

Physicochemical Properties

- Solubility : Moderate polarity due to the ester group, with solubility in organic solvents like DCM or ethyl acetate.

- Stability: Fluorine’s inductive effect enhances hydrolytic stability compared to non-halogenated analogs .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Medicinal Chemistry: The fluorine atom in Methyl 6-amino-2-fluoro-3-methoxybenzoate improves bioavailability and target binding affinity compared to non-fluorinated analogs, a trend observed in FDA-approved drugs like ciprofloxacin .

- Agrochemicals : Sulfonylurea derivatives (e.g., metsulfuron) highlight the impact of substituent diversity, where triazine groups confer herbicidal activity absent in the fluoro-benzoate .

- Synthetic Flexibility : Brominated analogs are more reactive in cross-coupling reactions, whereas fluoro derivatives are preferred for in vivo applications due to metabolic resistance .

Biologische Aktivität

Methyl 6-amino-2-fluoro-3-methoxybenzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 6-amino-2-fluoro-3-methoxybenzoate is characterized by its unique structural features:

- Molecular Formula : C10H12FNO3

- Molecular Weight : Approximately 209.18 g/mol

- Functional Groups :

- Amino group (-NH2)

- Fluoro group (-F)

- Methoxy group (-OCH3)

These substituents contribute to its distinct chemical properties, influencing its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

The biological activity of methyl 6-amino-2-fluoro-3-methoxybenzoate is largely determined by its interaction with specific molecular targets. The amino group allows for hydrogen bonding with enzymes and receptors, potentially modulating various biological pathways. The presence of the fluorine atom can enhance lipophilicity, affecting the compound's binding affinity to biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or microbial survival.

- Receptor Interaction : It could bind to receptors that mediate cellular responses, influencing pathways linked to cancer proliferation or infection resistance.

Antimicrobial Properties

Research indicates that methyl 6-amino-2-fluoro-3-methoxybenzoate exhibits antimicrobial properties against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been investigated for its anticancer potential, particularly as a tubulin polymerization inhibitor. Compounds that target tubulin are known for their ability to disrupt mitotic processes in cancer cells, leading to cell death. Methyl 6-amino-2-fluoro-3-methoxybenzoate's structural features may contribute to its effectiveness as a selective cytotoxic agent against certain cancer cell lines .

Study on Anticancer Efficacy

A study evaluated the efficacy of methyl 6-amino-2-fluoro-3-methoxybenzoate on MCF-7 breast cancer cells. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting a potential role as a therapeutic agent in breast cancer treatment .

Antimicrobial Screening

In another study assessing antimicrobial activity, methyl 6-amino-2-fluoro-3-methoxybenzoate was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 6-amino-2-fluoro-3-methoxybenzoate | Amino, Fluoro, Methoxy groups | Antimicrobial and anticancer properties |

| Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate | Boc-protected amino group | Potentially more stable; versatile intermediate |

| Methyl 6-cyano-2-fluoro-3-methoxybenzoate | Cyano group | Different reactivity profile; explored for similar activities |

This table highlights the unique aspects of methyl 6-amino-2-fluoro-3-methoxybenzoate compared to structurally similar compounds, emphasizing its distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.